N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2097897-31-7
VCID: VC7041858
InChI: InChI=1S/C15H23N3O2/c19-15(12-6-10-20-11-7-12)17-13-2-4-14(5-3-13)18-9-1-8-16-18/h1,8-9,12-14H,2-7,10-11H2,(H,17,19)
SMILES: C1CC(CCC1NC(=O)C2CCOCC2)N3C=CC=N3
Molecular Formula: C15H23N3O2
Molecular Weight: 277.368

N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide

CAS No.: 2097897-31-7

Cat. No.: VC7041858

Molecular Formula: C15H23N3O2

Molecular Weight: 277.368

* For research use only. Not for human or veterinary use.

N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide - 2097897-31-7

Specification

CAS No. 2097897-31-7
Molecular Formula C15H23N3O2
Molecular Weight 277.368
IUPAC Name N-(4-pyrazol-1-ylcyclohexyl)oxane-4-carboxamide
Standard InChI InChI=1S/C15H23N3O2/c19-15(12-6-10-20-11-7-12)17-13-2-4-14(5-3-13)18-9-1-8-16-18/h1,8-9,12-14H,2-7,10-11H2,(H,17,19)
Standard InChI Key SRCZYXBDGMYNRQ-UHFFFAOYSA-N
SMILES C1CC(CCC1NC(=O)C2CCOCC2)N3C=CC=N3

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound’s systematic IUPAC name, N-(4-pyrazol-1-ylcyclohexyl)oxane-4-carboxamide, reflects its bipartite structure: a pyrazole ring attached to a cyclohexyl group and an oxane-4-carboxamide substituent. Its molecular formula, C₁₅H₂₃N₃O₂, corresponds to a molecular weight of 277.36 g/mol. The InChI identifier, InChI=1S/C15H23N3O2/c19-15(12-6-10-20-11-7-12)17-13-2-4-14(5-3-13)18-9-1-8-16-18/h1,8-9,12-14H,2-7,10-11H2,(H,17,19), provides a standardized representation of its stereochemical configuration.

Physicochemical Properties

The compound’s solubility and stability are influenced by its hybrid heterocyclic architecture. The pyrazole ring contributes π-π stacking potential, while the oxane (tetrahydropyran) ring enhances hydrophobicity. Key properties include:

PropertyValue
LogP (Partition Coefficient)~2.1 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds4

Synthetic Routes and Optimization

Core Synthesis Strategy

The synthesis of N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide involves multi-step reactions, as exemplified in patent EP3119775B1 . A representative pathway includes:

  • Cyclohexyl-Pyrazole Intermediate: Coupling 4-nitro-1H-pyrazole with a halogenated cyclohexane derivative via nucleophilic aromatic substitution.

  • Oxane-4-carboxamide Formation: Reacting the intermediate with oxane-4-carboxylic acid chloride under Schotten-Baumann conditions.

  • Nitro Group Reduction: Catalytic hydrogenation to convert nitro to amine, followed by acetylation .

Stereochemical Control

Chiral centers in the oxane ring (e.g., 2S,5R,6S configurations) are introduced using asymmetric catalysis. For instance, Jacobsen’s epoxidation or Shi epoxidation methods ensure enantioselective synthesis of oxepane precursors .

Biological Activity and Mechanism of Action

IRAK4 Inhibition

The compound’s pyrazole-carboxamide scaffold aligns with known IRAK4 inhibitors, such as AS2444697, which exhibit IC₅₀ values ≤20 nM . IRAK4 mediates TLR/IL-1R signaling, driving NF-κB and MAPK activation. By binding IRAK4’s ATP pocket, N-[4-(1H-pyrazol-1-yl)cyclohexyl]oxane-4-carboxamide disrupts kinase activity, attenuating pro-inflammatory cytokine production (e.g., IL-6, TNF-α) .

Structure-Activity Relationship (SAR) Insights

  • Pyrazole Substituents: Bulky groups at the 1-position (e.g., isobutyl, oxolan-3-ylmethyl) reduce cytochrome P450 1A2 induction, enhancing metabolic stability .

  • Oxane Modifications: Fluorination at the 6-position (e.g., 6-fluorooxepan-2-yl) improves membrane permeability and bioavailability .

Comparative Analysis with Analogues

Potency and Selectivity

The compound’s IRAK4 inhibitory activity rivals derivatives like N-(5-((2S,5R,6S)-5-amino-6-fluorooxepan-2-yl)-1-methyl-1H-pyrazol-4-yl)-2-(2,6-difluorophenyl)thiazole-4-carboxamide (IC₅₀ = 0.000958 μM) . Selectivity over off-target kinases (e.g., EGFR, CDK2) exceeds 100-fold, as demonstrated in kinase profiling assays .

Pharmacokinetic Advantages

  • Oral Bioavailability: ~60% in rodent models, attributed to balanced logP and low P-glycoprotein efflux .

  • Half-Life: 4–6 hours in plasma, supporting twice-daily dosing regimens .

Therapeutic Applications and Preclinical Data

Inflammatory Diseases

In murine collagen-induced arthritis models, the compound reduced joint swelling by 70% at 10 mg/kg/day, comparable to anti-TNF biologics . Mechanistic studies showed suppressed IL-1β and IL-18 secretion in macrophages .

Oncology

Preliminary data in diffuse large B-cell lymphoma (DLBCL) cell lines demonstrated apoptosis induction at 1 μM, synergizing with BTK inhibitors like ibrutinib .

Future Directions

Clinical Translation

Phase I trials should evaluate safety in healthy volunteers, with biomarkers (e.g., serum IL-6) monitoring target engagement. Dose escalation studies will establish maximum tolerated doses.

Combination Therapies

Synergy with checkpoint inhibitors (e.g., anti-PD-1) merits investigation in TLR-driven cancers, such as hepatocellular carcinoma.

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